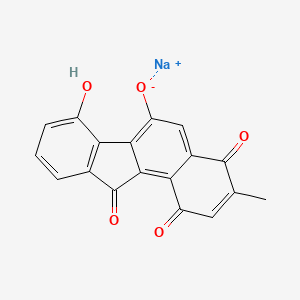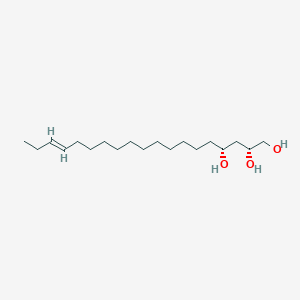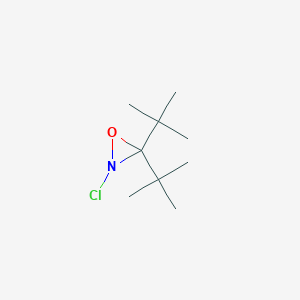
Fluostatin A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluostatin A (sodium salt) is a fluorenone derivative originally isolated from the bacterium Streptomyces . It is known for its potent inhibitory activity against dipeptidyl peptidase 3 (DPP-3), making it a valuable compound in biochemical research . The compound’s chemical formula is C18H9O5Na, and it has a molecular weight of 328.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluostatin A (sodium salt) can be synthesized through a series of organic reactions involving the fluorenone core structure. The synthesis typically involves the following steps:
Formation of the Fluorenone Core: The initial step involves the formation of the fluorenone core through a Friedel-Crafts acylation reaction.
Hydroxylation: The fluorenone core is then hydroxylated at specific positions to introduce hydroxyl groups.
Methylation: Methyl groups are introduced through methylation reactions.
Sodium Salt Formation: Finally, the compound is converted to its sodium salt form by reacting with sodium hydroxide.
Industrial Production Methods: Industrial production of Fluostatin A (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fluostatin A (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fluorenol derivatives.
Substitution Products: Halogenated fluorenone derivatives.
Scientific Research Applications
Fluostatin A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition, particularly dipeptidyl peptidase 3 (DPP-3) inhibition.
Medicine: Investigated for its potential therapeutic effects due to its enzyme inhibitory properties.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.
Mechanism of Action
Fluostatin A (sodium salt) exerts its effects by selectively inhibiting dipeptidyl peptidase 3 (DPP-3) . The inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity. This inhibition affects various molecular pathways, including those involved in protein degradation and cellular signaling.
Comparison with Similar Compounds
Fluostatin A (sodium salt) is unique among fluorenone derivatives due to its selective inhibition of dipeptidyl peptidase 3 (DPP-3) . Similar compounds include:
Fluostatin B: Another fluorenone derivative with similar inhibitory properties but different selectivity.
Fluostatin C: Exhibits broader enzyme inhibition but with lower potency.
Fluostatin D: Known for its structural similarity but lacks the same level of selectivity for DPP-3.
Properties
Molecular Formula |
C18H9NaO5 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
sodium;7-hydroxy-3-methyl-1,4,11-trioxobenzo[a]fluoren-6-olate |
InChI |
InChI=1S/C18H10O5.Na/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19;/h2-6,19,21H,1H3;/q;+1/p-1 |
InChI Key |
ORZHCFYIRAXBFY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2C1=O)[O-])C4=C(C3=O)C=CC=C4O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(3-Chlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14082425.png)

![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)

![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)


![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)

![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
